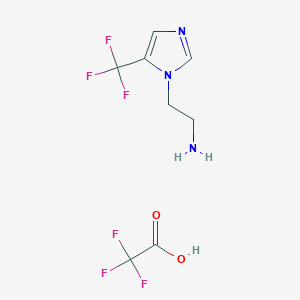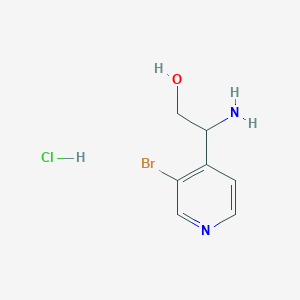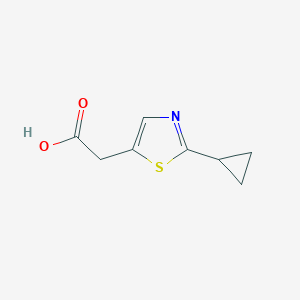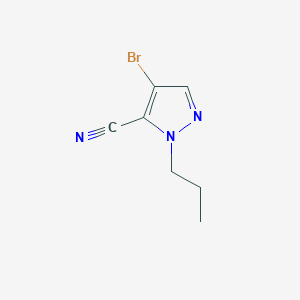![molecular formula C14H9Br2NO B11783825 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dibromometil)-2-fenilbenzo[d]oxazol es un compuesto heterocíclico que pertenece a la familia de los oxazoles. Los oxazoles son anillos aromáticos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto específico se caracteriza por la presencia de un grupo dibromometil y un grupo fenil unidos al anillo oxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-(Dibromometil)-2-fenilbenzo[d]oxazol típicamente involucra la ciclación de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción de 2-aminofenol con un aldehído adecuado para formar un intermedio, que luego se cicla para producir el anillo oxazol. El grupo dibromometil se puede introducir a través de reacciones de bromación utilizando reactivos como bromo o N-bromosuccinimida (NBS) bajo condiciones controladas .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar reacciones de bromación y ciclación a gran escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las medidas de seguridad son cruciales debido a la manipulación de bromo y otros productos químicos reactivos .
Análisis De Reacciones Químicas
Tipos de reacciones: 5-(Dibromometil)-2-fenilbenzo[d]oxazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados de oxazol.
Reducción: Las reacciones de reducción pueden modificar el grupo dibromometil a otros grupos funcionales.
Sustitución: El grupo dibromometil se puede sustituir con otros nucleófilos bajo condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Reactivos como hidruro de litio y aluminio (LAH) o borohidruro de sodio (NaBH4).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos oxazol-2-carboxílicos, mientras que las reacciones de sustitución pueden producir varios oxazoles sustituidos .
Aplicaciones Científicas De Investigación
5-(Dibromometil)-2-fenilbenzo[d]oxazol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto principal para el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 5-(Dibromometil)-2-fenilbenzo[d]oxazol involucra su interacción con objetivos moleculares específicos. El grupo dibromometil puede participar en reacciones electrofílicas, mientras que el anillo oxazol puede interactuar con macromoléculas biológicas. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto .
Compuestos similares:
2-Fenilbenzo[d]oxazol: Carece del grupo dibromometil, lo que resulta en una reactividad química diferente.
5-Bromometil-2-fenilbenzo[d]oxazol: Contiene un solo átomo de bromo, lo que lleva a vías de reacción distintas.
5-(Diclorometil)-2-fenilbenzo[d]oxazol: La sustitución de bromo por cloro altera las propiedades del compuesto.
Singularidad: La reactividad y versatilidad de este compuesto lo convierten en un valioso objeto de estudio en varias disciplinas científicas .
Comparación Con Compuestos Similares
2-Phenylbenzo[d]oxazole: Lacks the dibromomethyl group, resulting in different chemical reactivity.
5-Bromomethyl-2-phenylbenzo[d]oxazole: Contains a single bromine atom, leading to distinct reaction pathways.
5-(Dichloromethyl)-2-phenylbenzo[d]oxazole: Substitution of bromine with chlorine alters the compound’s properties.
Uniqueness: This compound’s reactivity and versatility make it a valuable subject of study in various scientific disciplines .
Propiedades
Fórmula molecular |
C14H9Br2NO |
|---|---|
Peso molecular |
367.03 g/mol |
Nombre IUPAC |
5-(dibromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Br2NO/c15-13(16)10-6-7-12-11(8-10)17-14(18-12)9-4-2-1-3-5-9/h1-8,13H |
Clave InChI |
UCHKVRYBXAPVLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)
![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)


![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)
![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)


![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)
